2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a natural product found in Kopsia griffithii with data available.
Brand Name:
Vulcanchem
CAS No.:
885-40-5
VCID:
VC21120407
InChI:
InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2
SMILES:
C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3
Molecular Formula:
C14H16N2
Molecular Weight:
212.29 g/mol
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
CAS No.: 885-40-5
Cat. No.: VC21120407
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a natural product found in Kopsia griffithii with data available. |
|---|---|
| CAS No. | 885-40-5 |
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole |
| Standard InChI | InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2 |
| Standard InChI Key | LXJWBHIVLXMHDZ-UHFFFAOYSA-N |
| SMILES | C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
| Canonical SMILES | C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator